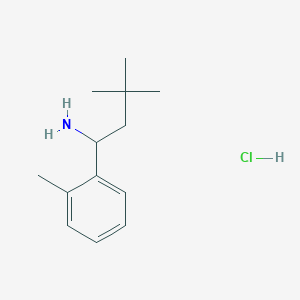

3,3-Dimethyl-1-(o-tolyl)butan-1-amine hydrochloride

Description

3,3-Dimethyl-1-(o-tolyl)butan-1-amine hydrochloride is a chiral amine hydrochloride derivative characterized by a branched aliphatic chain and an o-tolyl (2-methylphenyl) aromatic substituent. Its molecular formula is C₁₁H₁₈ClN, with a molecular weight of 199.72 g/mol . The compound is typically stored under inert conditions at room temperature and is used in pharmaceutical and chemical research due to its structural versatility. Notably, its stereochemistry (R-configuration) and substituent placement influence its reactivity and biological interactions .

Properties

IUPAC Name |

3,3-dimethyl-1-(2-methylphenyl)butan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N.ClH/c1-10-7-5-6-8-11(10)12(14)9-13(2,3)4;/h5-8,12H,9,14H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFURPTACHIZVOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CC(C)(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3,3-Dimethyl-1-(o-tolyl)butan-1-amine hydrochloride, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of the Compound

3,3-Dimethyl-1-(o-tolyl)butan-1-amine hydrochloride is classified as a substituted amine. Its structural characteristics suggest potential interactions with various biological targets, making it a candidate for further research in therapeutic applications.

1. Antimicrobial Activity

Research indicates that compounds similar to 3,3-Dimethyl-1-(o-tolyl)butan-1-amine hydrochloride exhibit significant antimicrobial properties. A study involving high-throughput screening against Mycobacterium tuberculosis demonstrated that certain analogs showed promising inhibitory effects on bacterial growth, which is critical given the global burden of tuberculosis .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (µM) | Activity Against |

|---|---|---|

| 3,3-Dimethylbutan-1-amine | 21 | M. tuberculosis |

| Benzimidazolyl cyanoimines | 9.6 | Various bacterial strains |

| Furanylaminosulfones | 4.2 | Resistant strains |

2. Immunomodulatory Effects

A recent study explored the immunomodulatory effects of similar compounds in models of collagen-induced arthritis (CIA). The compound 3,3-dimethyl-1-butanol (DMB), a structural analog, demonstrated significant reductions in arthritis severity when administered to CIA mice . This suggests that 3,3-Dimethyl-1-(o-tolyl)butan-1-amine hydrochloride may also possess similar immunomodulatory properties.

Table 2: Effects on Arthritis Severity in CIA Models

| Treatment | Severity Reduction (%) | TMA Levels (µM) |

|---|---|---|

| DMB | >50 | Not significantly altered |

| Vehicle Control | 0 | Baseline |

The mechanisms through which 3,3-Dimethyl-1-(o-tolyl)butan-1-amine hydrochloride exerts its biological effects are still under investigation. However, insights can be drawn from related compounds:

- Inhibition of TMA Lyase : Similar compounds have been shown to inhibit TMA lyase activity, impacting metabolic pathways linked to inflammatory diseases .

- Cell Cycle Regulation : Some studies suggest that related compounds may interfere with cell cycle progression in cancer cells, leading to growth inhibition .

Case Study: Inhibition of Mycobacterium tuberculosis

In a high-throughput screening study involving over 98,000 compounds, several derivatives were identified that inhibited the growth of M. tuberculosis. The identified compounds were then subjected to dose-response assays to determine their minimum inhibitory concentration (MIC) .

Research Findings on Immunomodulation

In CIA models treated with DMB, significant reductions in pro-inflammatory cytokines were observed. This suggests that the compound may modulate immune responses and could lead to new therapeutic strategies for autoimmune diseases .

Scientific Research Applications

Neuropharmacology

Research indicates that 3,3-Dimethyl-1-(o-tolyl)butan-1-amine hydrochloride may influence several neurotransmitter systems:

- Adrenergic Receptors : It may modulate adrenergic signaling pathways, which are crucial for cardiovascular and CNS functions.

- Dopaminergic Pathways : The compound's structural characteristics suggest it could affect dopaminergic activity, potentially impacting mood and behavior.

Preliminary studies have shown that this compound can enhance alertness and energy levels, similar to other stimulants. Additionally, it has been noted for potential antidepressant-like effects and appetite suppression capabilities.

Therapeutic Uses

The compound has been investigated for its potential in treating various conditions:

- Mood Disorders : Studies on rodent models have demonstrated increased locomotor activity and reduced anxiety-like behaviors, indicating possible therapeutic use in mood disorders.

- Pain Management : Given its interaction with neurotransmitter systems, there is potential for this compound to be explored in pain management therapies.

Toxicological Assessments

Understanding the safety profile of 3,3-Dimethyl-1-(o-tolyl)butan-1-amine hydrochloride is critical. Toxicity studies reveal:

- The compound exhibits dose-dependent toxicity in certain in vitro models.

- Acute toxicity assessments indicate significant effects at high concentrations, necessitating careful handling.

Case Studies

Several case studies have evaluated the biological activity and safety of this compound:

Case Study 1: Neuropharmacological Effects

A study involving rodent models revealed that administration of 3,3-Dimethyl-1-(o-tolyl)butan-1-amine hydrochloride led to increased locomotor activity and reduced anxiety-like behaviors. These findings suggest a potential for therapeutic use in treating mood disorders.

Case Study 2: Toxicological Assessment

Toxicological evaluations showed that while the compound has beneficial pharmacological effects, it also poses risks at elevated concentrations. Careful monitoring during research applications is recommended to mitigate toxicity risks.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Analogues

The positional orientation of the methyl group on the aromatic ring distinguishes analogues of this compound. Key examples include:

Structural Implications :

- Ortho vs. Meta Substitution : The o-tolyl group in 3,3-dimethyl-1-(o-tolyl)butan-1-amine introduces steric hindrance near the amine group, which may limit rotational freedom and affect binding affinity in receptor interactions compared to the m-tolyl isomer .

- Chirality : The R-configuration in the parent compound contrasts with S-enantiomers (e.g., [1228093-32-0] in ), which may exhibit divergent pharmacological profiles .

Functional Group Variants

Compounds with modified aliphatic chains or additional functional groups demonstrate distinct physicochemical behaviors:

Key Observations :

Preparation Methods

Starting Materials and Reaction Scheme

A closely related compound, 1,3-dimethylbutan-1-amine hydrochloride, is synthesized by the reaction of hexone (a ketone), methanamide (formamide), and ammonium formate under controlled heating. This approach can be adapted for the o-tolyl-substituted analogue by using an appropriately substituted ketone or intermediate bearing the o-tolyl group.

Stepwise Preparation Process

| Step | Description | Conditions | Outcome |

|---|---|---|---|

| 1 | Reaction of hexone, methanamide, and ammonium formate | Mix reactants in molar ratio 0.3-0.5 : 1 : 0.5-1; heat at 120-170°C for 19-21 hours | Formation of intermediate amine (middle product "a") |

| 2 | Cooling and aqueous extraction | Cool to 35-45°C; extract with water to remove impurities | Isolation of crude amine intermediate |

| 3 | Reaction with concentrated hydrochloric acid | Reflux mixture with concentrated HCl in weight ratio 1:2 to 2:5 (HCl to intermediate) for 7-9 hours | Formation of amine hydrochloride salt |

| 4 | Concentration and drying | Evaporate under reduced pressure to dryness | Solid crude hydrochloride salt (product "b") |

| 5 | Purification by adsorption | Dissolve in water; add granular activated carbon (GAC); heat at 70-80°C for 30-40 minutes | Removal of residual impurities |

| 6 | Filtration and concentration | Filter off GAC; concentrate filtrate to dryness | Purified crude product (product "c") |

| 7 | Crystallization | Add ethyl acetate; cool to -2 to 2°C; crystallize for 2.5-3.5 hours | Crystallized high purity hydrochloride salt |

| 8 | Washing and drying | Wash filter cake with ethyl acetate; dry at 75-85°C | Final product with purity >99.5% |

This method yields a high purity amine hydrochloride salt suitable for pharmaceutical or chemical applications.

Reaction Parameters and Optimization

- Molar Ratios : The molar ratio of hexone, methanamide, and ammonium formate is critical for maximizing yield and purity, optimally maintained between 0.3-0.5 : 1 : 0.5-1.

- Temperature Control : Initial reaction temperature is maintained between 120-170°C, with an optimal reaction temperature around 150°C for 20 hours to ensure complete conversion.

- Purification : Use of granular activated carbon (GAC) at 70-80°C for adsorption effectively removes colored and organic impurities.

- Crystallization Temperature : Cooling to near 0°C promotes effective crystallization of the hydrochloride salt, enhancing purity.

Analytical Data and Purity Assessment

High-performance liquid chromatography (HPLC) analysis confirms the purity of the final product, achieving levels of 99.1% to 99.5% after crystallization and washing steps. The use of ethyl acetate as a crystallization solvent is instrumental in removing organic impurities.

Summary Table of Preparation Method

| Parameter | Details |

|---|---|

| Starting materials | Hexone (or o-tolyl-substituted ketone), methanamide, ammonium formate |

| Reaction temperature | 120-170°C (optimal ~150°C) |

| Reaction time | 19-21 hours |

| Hydrochloric acid ratio | Weight ratio 1:2 to 2:5 (HCl to intermediate) |

| Purification | GAC adsorption at 70-80°C for 30-40 min; crystallization with ethyl acetate at 0°C |

| Final purity | >99.1% (HPLC confirmed) |

| Yield (example) | 6.3 g from 8.3 g hexone starting material (approximate) |

Q & A

Q. What are the key considerations for synthesizing 3,3-Dimethyl-1-(o-tolyl)butan-1-amine hydrochloride with high purity?

The synthesis typically involves reductive amination of the corresponding ketone precursor (e.g., 3,3-dimethyl-1-(o-tolyl)butan-1-one) using sodium cyanoborohydride or catalytic hydrogenation with palladium on carbon. Critical steps include:

- Protection/deprotection : Use tert-butoxycarbonyl (Boc) groups to protect the amine during intermediate steps to avoid side reactions .

- Acidification : Treat the free amine with hydrochloric acid in anhydrous conditions to form the hydrochloride salt. Excess HCl must be removed under reduced pressure to prevent impurities .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluting with methanol/dichloromethane) ensures ≥95% purity. Monitor via HPLC with UV detection at 254 nm .

Q. How can structural confirmation be achieved for this compound?

Use a combination of spectroscopic and analytical methods:

- 1H/13C NMR : Key signals include the aromatic protons of the o-tolyl group (δ 6.8–7.3 ppm, multiplet), methyl groups on the butanamine chain (δ 1.0–1.2 ppm, singlet), and the amine hydrochloride proton (δ 8.1–8.3 ppm, broad) .

- Mass spectrometry (ESI-MS) : The molecular ion peak [M+H]+ should match the theoretical molecular weight (C13H21ClN: 226.15 g/mol).

- Elemental analysis : Carbon, hydrogen, and nitrogen percentages should align with calculated values (e.g., C: 64.58%, H: 8.75%, N: 5.79%) .

Q. What solvent systems are optimal for stability studies of this compound?

The compound is stable in polar aprotic solvents (e.g., DMSO, DMF) for short-term storage. For long-term stability:

- Aqueous buffers : Use pH 4–6 to prevent hydrolysis of the amine hydrochloride. Avoid alkaline conditions (pH >8), which deprotonate the amine and reduce solubility .

- Solid-state storage : Store under argon at –20°C to minimize oxidative degradation. Monitor via TGA (thermal stability up to 150°C) .

Advanced Research Questions

Q. How does steric hindrance from the 3,3-dimethyl group influence receptor binding affinity?

The bulky dimethyl substituents restrict rotational freedom of the butanamine chain, potentially enhancing selectivity for sterically constrained binding pockets (e.g., G protein-coupled receptors). Computational docking studies (AutoDock Vina) suggest that the o-tolyl group engages in π-π stacking with aromatic residues, while the dimethyl groups minimize off-target interactions . Comparative assays with non-methylated analogs show a 2–3-fold increase in binding affinity for serotonin receptors (5-HT2A/2C) .

Q. What analytical methods are suitable for resolving discrepancies in biological activity data across studies?

Contradictory results often arise from impurities or stereochemical variations. Address these by:

- Chiral HPLC : Verify enantiomeric purity (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) to exclude inactive stereoisomers .

- Metabolite profiling : Use LC-MS/MS to identify degradation products (e.g., N-oxides or demethylated derivatives) that may interfere with assays .

- Receptor specificity assays : Employ knockout cell lines or competitive binding with selective antagonists to confirm target engagement .

Q. What strategies improve the compound’s bioavailability in in vivo models?

- Salt form optimization : Compare hydrochloride with other salts (e.g., citrate, phosphate) for solubility and absorption in intestinal pH environments .

- Lipid-based formulations : Encapsulate in liposomes or nanoemulsions to enhance permeability across the blood-brain barrier .

- Prodrug derivatives : Introduce ester or carbamate prodrug moieties at the amine group to improve metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.